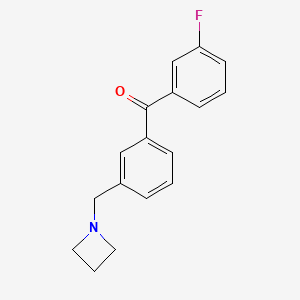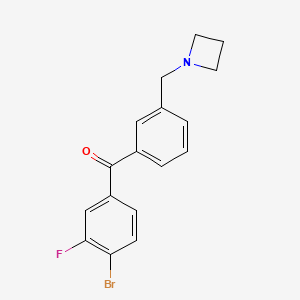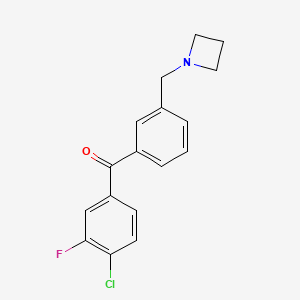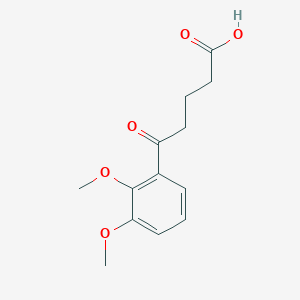
5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For similar compounds like (2,3-Dimethoxyphenyl)acetic acid, the structure has been confirmed by spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid” can be determined using various analytical techniques. For a similar compound, 3-(2,5-Dimethoxyphenyl)propionic acid, the melting point is 66-69 °C, and it is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
DNA Damage and Carcinogenic Potential Research indicates that compounds structurally related to 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, such as 5-Aminolevulinic acid and its derivatives, can induce DNA damage under certain conditions, potentially leading to carcinogenic effects. For instance, 5-Aminolevulinic acid, accumulated in acute intermittent porphyria, may contribute to hepatocellular carcinoma development through reactive oxygen species production and DNA damage, highlighting the importance of understanding the biochemical interactions and potential risks associated with such compounds (Onuki et al., 2002).
Biochemical Mechanisms in Lignin Decomposition Studies on lignin model compounds, including those with methoxy and dimethoxy functionalities similar to 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, have revealed complex biochemical mechanisms involved in lignin decomposition. These insights are crucial for developing sustainable biotechnological applications, such as biofuel production and environmental remediation, by harnessing the natural processes of lignin breakdown (Yokoyama, 2015).
Pharmacological and Health-Related Properties Phenolic acids like Chlorogenic Acid (CGA), which share structural similarities with 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, exhibit a wide range of pharmacological and health-related properties. CGA, found in green coffee extracts and tea, demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. Such properties suggest that structurally related compounds, including 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, may also possess significant therapeutic and health-promoting potential (Naveed et al., 2018).
Applications in Material Science Research on hydroxymethylfurfural (HMF) derivatives, which share functional group characteristics with 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, outlines the potential of these compounds in material science. HMF and its derivatives are explored for producing sustainable polymers, functional materials, and fuels, demonstrating the versatility and applicability of such compounds in developing new, eco-friendly materials (Chernyshev et al., 2017).
Enzymology and Detoxification Processes Studies on arsenic metabolism have highlighted the role of certain enzymatic processes in the detoxification of toxic species, with implications for understanding the biochemical pathways involved in the metabolism of structurally related compounds like 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid. Such research contributes to a broader understanding of detoxification mechanisms and their relevance to human health and environmental science (Aposhian et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(2,3-dimethoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-11-7-3-5-9(13(11)18-2)10(14)6-4-8-12(15)16/h3,5,7H,4,6,8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLZVZIWVFSERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645461 |
Source


|
| Record name | 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
898792-29-5 |
Source


|
| Record name | 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

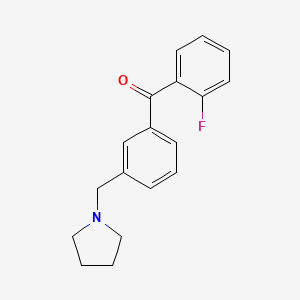
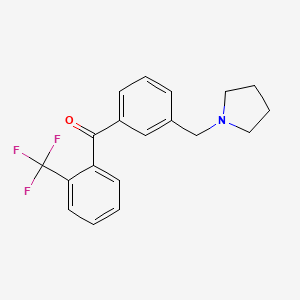
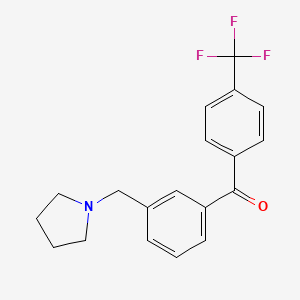
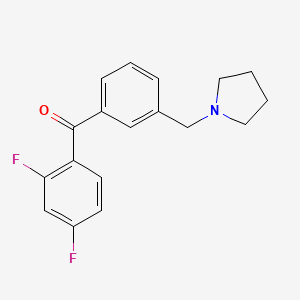

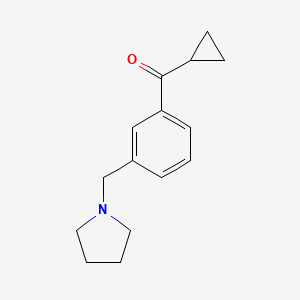
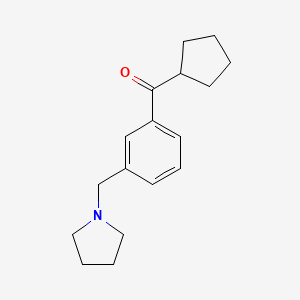
![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
